

An In-depth Technical Guide to the Hydration States of Copper Citrate

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Compound of Interest

Compound Name: *Copper citrate*

Cat. No.: *B092397*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of **copper citrate**, a compound of interest in various industrial, agricultural, and biomedical applications. This document details the physicochemical properties, synthesis, and characterization of these hydrates, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it explores the biological significance of copper and citrate, visualizing their roles in key cellular signaling pathways.

Physicochemical Properties of Copper Citrate Hydrates

Copper(II) citrate exists in several hydration states, each with distinct properties. The most commonly cited forms include the anhydrous, monohydrate, dihydrate, hemipentahydrate (or 2.5-hydrate), and pentahydrate species. A summary of their key characteristics is presented in Table 1.

Table 1: Physicochemical Properties of **Copper Citrate** Hydration States

Property	Anhydrous Copper Citrate	Copper Citrate Monohydrate	Copper Citrate Dihydrate	Copper Citrate Hemipentahydrate	Copper Citrate Pentahydrate
Chemical Formula	$\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2$ or $\text{Cu}_2\text{C}_6\text{H}_4\text{O}_7$ [1][2]	$\text{C}_6\text{H}_4\text{O}_7\text{Cu}_2 \cdot \text{H}_2\text{O}$ [3][4]	$\text{Cu}_2\text{C}_6\text{H}_4\text{O}_7 \cdot 2\text{H}_2\text{O}$ [5][6]	$\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 2.5\text{H}_2\text{O}$ or $\text{C}_6\text{H}_4\text{Cu}_2\text{O}_7 \cdot 2.5\text{H}_2\text{O}$ [7]	$\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 5\text{H}_2\text{O}$ [8]
Appearance	Sky-blue or blue solid[2][9]	Turquoise solid[4]	Green crystalline plates[6]	Seafoam green, blue-green, or light green to light blue granulated crystals[2][10]	Data not readily available
Solubility in Water	Slightly soluble[9]	Data not readily available	Data not readily available	< 0.05 g/L at 20 °C[10]	Data not readily available
Thermal Behavior	Decomposes upon strong heating[9]	Loses water, then decomposes	Loses water, then decomposes	Loses water of crystallization at approximately 100 °C[9]	Data not readily available

Experimental Protocols

Synthesis of Copper Citrate Hemipentahydrate

This protocol describes a common precipitation method for synthesizing **copper citrate hemipentahydrate**.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- 100 mL conical flasks (x2)
- Weighing balance
- Magnetic stirrer and stir bar
- Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)
- Filter paper
- Watch glass
- Drying oven or desiccator

Procedure:

- Prepare Reactant Solutions:
 - In a 100 mL conical flask, dissolve 3.75 g of copper(II) sulfate pentahydrate in a minimal amount of hot deionized water.
 - In a separate 100 mL conical flask, dissolve 2.94 g of trisodium citrate dihydrate in a minimal amount of hot deionized water.
- Precipitation:
 - While stirring, slowly add the hot copper(II) sulfate solution to the hot sodium citrate solution.[\[11\]](#)
 - A blue-green precipitate of **copper citrate** hemipentahydrate will form.
 - Continue stirring for 15-20 minutes to ensure complete reaction.
- Isolation and Purification:

- Allow the mixture to cool to room temperature.
- Collect the precipitate by suction filtration using a Buchner funnel and filter paper.
- Wash the precipitate with several portions of deionized water to remove any soluble impurities.
- Wash the precipitate with a small amount of ethanol to aid in drying.
- Drying:
 - Carefully transfer the filtered solid to a pre-weighed watch glass.
 - Dry the product in a desiccator or in a drying oven at a temperature below 80 °C to avoid dehydration.
 - Once a constant weight is achieved, calculate the yield.

Characterization Methods

TGA is employed to determine the water content of the hydrated **copper citrate** salts and to study their thermal decomposition profiles.

Instrument:

- Thermogravimetric Analyzer (TGA)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **copper citrate** hydrate sample into a TGA crucible (typically aluminum or platinum).
- Instrument Setup:
 - Place the crucible in the TGA furnace.

- Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
- Thermal Program:
 - Equilibrate the sample at a starting temperature of 25-30 °C.
 - Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.^{[12][13]}
- Data Analysis:
 - Record the mass loss as a function of temperature.
 - The stepwise mass losses correspond to the removal of water molecules and subsequent decomposition of the anhydrous salt.
 - Calculate the percentage mass loss for each step and compare it with the theoretical water content for the different hydration states.

Table 2: Representative TGA Data for **Copper Citrate** Hemipentahydrate

Temperature Range (°C)	Mass Loss (%)	Assignment
~80 - 150	~7.3	Loss of ~2.5 moles of water of crystallization
~200 - 350	~62.1	Decomposition of anhydrous citrate to metallic copper

Note: This data is representative and may vary slightly depending on the specific experimental conditions.

XRD is used to identify the crystalline phases of the **copper citrate** hydrates and to determine their crystal structures.

Instrument:

- X-ray Diffractometer with a Cu K α radiation source.

Procedure:

- Sample Preparation:
 - Grind the crystalline **copper citrate** hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[\[14\]](#)
 - Mount the powdered sample onto a sample holder.
- Data Collection:
 - Place the sample holder in the diffractometer.
 - Set the instrument to scan over a 2θ range typically from 5° to 70° .
 - The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
- Data Analysis:
 - The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.
 - Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) to identify the specific hydrate phase.
 - For novel structures, the diffraction data can be used for crystal structure solution and refinement.[\[3\]](#)[\[6\]](#)

Table 3: Crystallographic Data for **Copper Citrate** Monohydrate and Dihydrate

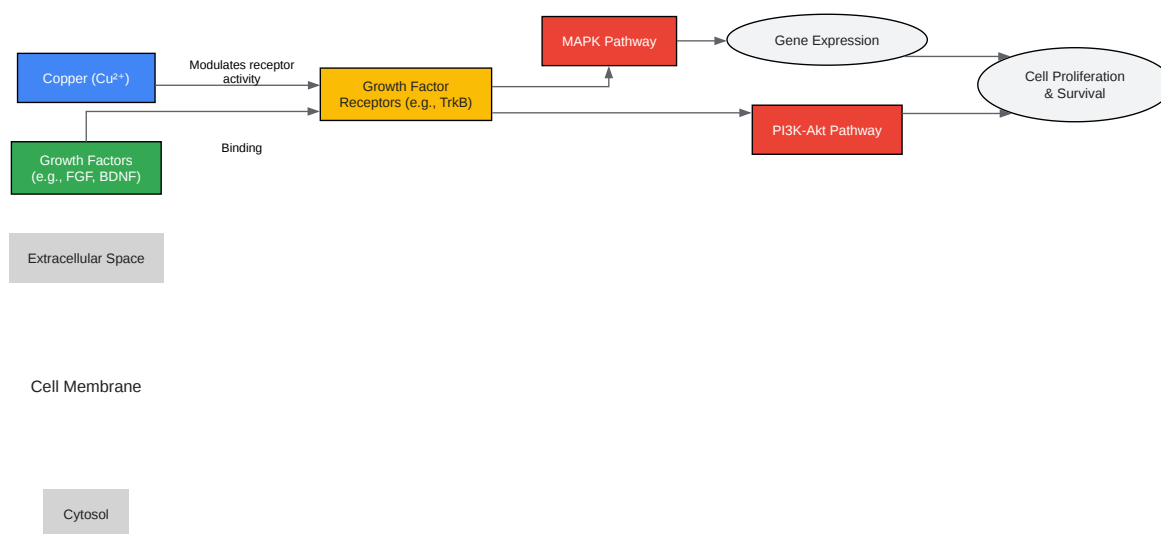
Parameter	Copper Citrate Monohydrate[3][4]	Copper Citrate Dihydrate[5][6]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /a
a (Å)	Data not readily available	14.477(9)
b (Å)	Data not readily available	9.718(6)
c (Å)	Data not readily available	6.890(5)
β (°)	Data not readily available	91.27(5)
Volume (Å ³)	Data not readily available	968.9
Z	4	4
Calculated Density (g/cm ³)	Data not readily available	2.413

Biological Significance and Signaling Pathways

The biological effects of **copper citrate** are attributable to its constituent ions, copper and citrate, which are both crucial players in cellular metabolism and signaling.

Role of Copper in Cellular Signaling

Copper is an essential trace element that functions as a cofactor for numerous enzymes and plays a key role in various signaling pathways.[1][2] Its redox activity allows it to modulate the function of proteins involved in signal transduction.[15]



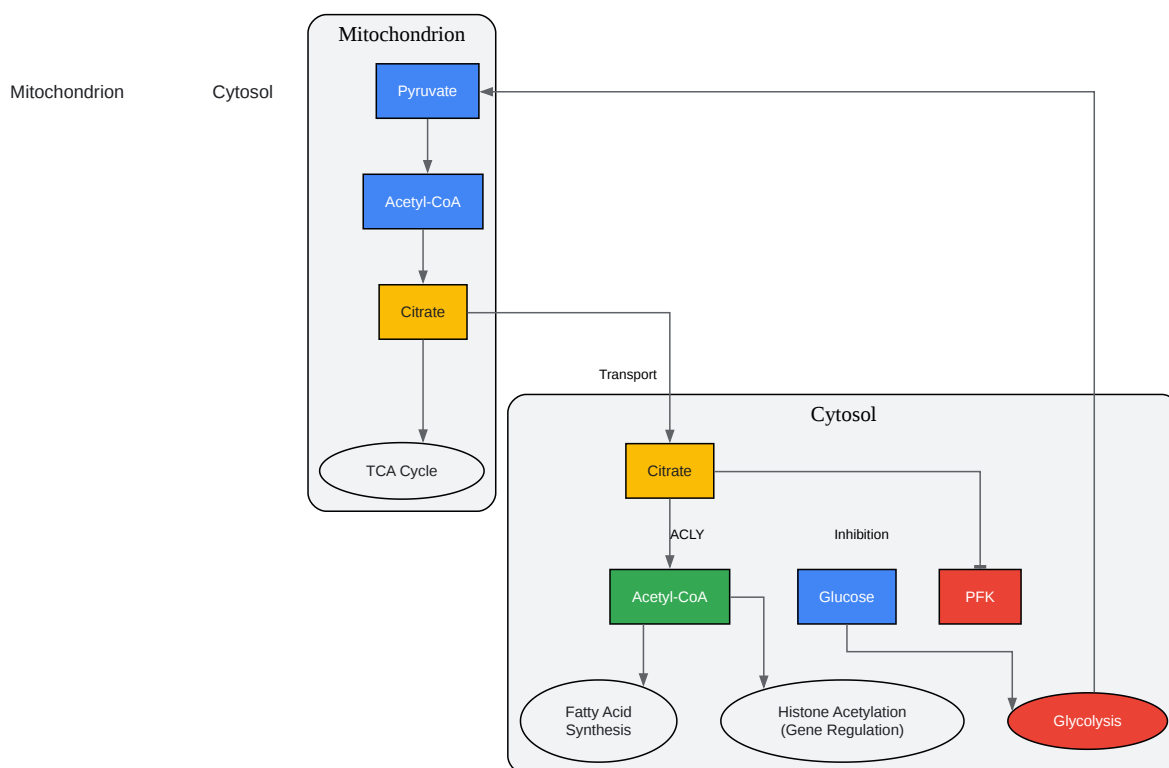
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Caption: Copper's role in modulating growth factor signaling pathways.

As depicted, copper can influence the binding of growth factors to their receptors on the cell membrane and modulate the activity of downstream signaling cascades such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation, survival, and gene expression.[2]
[16]

Role of Citrate in Cellular Metabolism and Signaling

Citrate is a key intermediate in the citric acid cycle (Krebs cycle) and a central node in cellular metabolism.[17] It links carbohydrate, fat, and protein metabolism and also acts as a signaling molecule.[18]



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Caption: Central role of citrate in metabolism and signaling.

Cytosolic citrate, transported from the mitochondria, serves as a precursor for acetyl-CoA, which is essential for fatty acid synthesis and histone acetylation, thereby influencing gene

expression.[19] Citrate also acts as a feedback inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[18]

Conclusion

The various hydration states of **copper citrate** exhibit distinct physicochemical properties that are important for their handling, formulation, and application. Understanding these differences is crucial for researchers and drug development professionals. The detailed protocols provided herein offer a foundation for the synthesis and characterization of these compounds. Furthermore, the elucidation of the roles of copper and citrate in cellular signaling pathways highlights the potential for **copper citrate** to be utilized in modulating biological processes, warranting further investigation into its therapeutic applications.

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